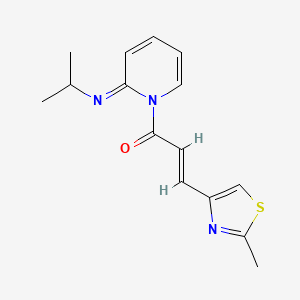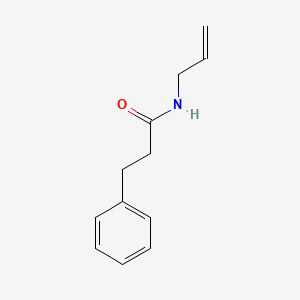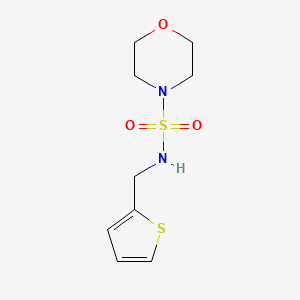![molecular formula C21H26N4O3 B7546625 1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPP and is a synthetic analog of natural alkaloids.
Mechanism of Action
The exact mechanism of action of MPP is not yet fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters and ion channels in the brain. MPP has been found to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain.
Biochemical and Physiological Effects:
MPP has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are responsible for promoting inflammation in the body. MPP has also been found to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Advantages and Limitations for Lab Experiments
MPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MPP has also been found to exhibit potent and selective activity, making it an ideal candidate for use in drug discovery and development. However, one limitation of MPP is that its exact mechanism of action is not yet fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on MPP. One potential area of investigation is the development of MPP analogs with improved pharmacological properties. Another potential area of research is the investigation of the effects of MPP on different types of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in various fields.
Synthesis Methods
The synthesis of MPP is a complex process that involves several steps. The initial step involves the reaction of morpholine-4-carbonyl chloride with piperidine to form 3-(morpholine-4-carbonyl)piperidine. This intermediate is then reacted with 1-phenyl-4-chloropyrazole to form 1-[3-(morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone.
Scientific Research Applications
MPP has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. MPP has also been investigated for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[3-(morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20(13-17-14-22-25(15-17)19-6-2-1-3-7-19)24-8-4-5-18(16-24)21(27)23-9-11-28-12-10-23/h1-3,6-7,14-15,18H,4-5,8-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWRQPDUSTILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)




![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)